1-(4-Fluorophenyl)pyrazole-4-boronic acid chemical properties
1-(4-Fluorophenyl)pyrazole-4-boronic acid chemical properties
An In-Depth Technical Guide to 1-(4-Fluorophenyl)pyrazole-4-boronic acid
This guide provides a comprehensive technical overview of 1-(4-Fluorophenyl)pyrazole-4-boronic acid, a versatile heterocyclic building block essential for modern synthetic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core chemical properties, reactivity, and applications of this compound, grounding theoretical knowledge in practical, field-proven insights.
Introduction: A Trifunctional Synthetic Scaffold
1-(4-Fluorophenyl)pyrazole-4-boronic acid, with CAS Number 1072945-89-1, is a specialized reagent that has gained significant traction in the synthesis of complex organic molecules.[1] Its structure is a unique convergence of three critical chemical motifs:
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A Pyrazole Core: This nitrogen-containing heterocycle is a well-established "privileged scaffold" in medicinal chemistry, known for its presence in numerous approved drugs and its ability to engage in favorable interactions with biological targets.[2][3][4]
-
A 4-Fluorophenyl Group: The fluorine substitution on the N-phenyl ring provides a powerful tool for modulating the electronic properties and metabolic stability of derivative compounds, a common strategy in drug design.
-
A Boronic Acid Moiety: This functional group is the cornerstone of its synthetic utility, primarily serving as a key partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2][5]
The combination of these features makes 1-(4-Fluorophenyl)pyrazole-4-boronic acid an invaluable intermediate for constructing novel molecular architectures in pharmaceutical research and materials science.[2][5]
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a reagent is paramount to its successful application in synthesis. The causality is simple: a reagent's stability dictates its storage and handling, while its solubility determines the optimal reaction conditions.
Core Properties
The key physicochemical data for 1-(4-Fluorophenyl)pyrazole-4-boronic acid are summarized below.
| Property | Value | Source |
| CAS Number | 1072945-89-1 | [1][6] |
| Molecular Formula | C₉H₈BFN₂O₂ | [6][7] |
| Molecular Weight | 205.98 g/mol | [6] |
| Appearance | Typically a white to off-white powder or solid. | [5] |
| Melting Point | Data for the specific compound is not consistently available, but related pyrazole boronic acids have melting points in the range of 150°C. For example, 1H-Pyrazole-4-boronic acid melts at 151°C. | [5] |
| Solubility | Generally insoluble in water.[8] Soluble in polar organic solvents like dioxane, THF, and DMF, which are common media for cross-coupling reactions. The solubility of boronic acids can be complex and is often better in polar solvents. | [9] |
Stability and Storage
Like many boronic acids, 1-(4-Fluorophenyl)pyrazole-4-boronic acid requires careful handling to maintain its integrity.
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Storage Conditions: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, often under refrigeration (2-8°C).[5][10][11] Storing under an inert atmosphere (e.g., Argon or Nitrogen) is recommended to prevent degradation from moisture and air.[12]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[10][12][13]
-
Decomposition: Boronic acids can undergo dehydration to form cyclic boroxine anhydrides, especially upon heating. While this process is often reversible in the presence of water, it can complicate stoichiometry in reactions. Thermal decomposition can also lead to the release of carbon oxides and boron oxides.[12]
Spectroscopic Characterization
Spectroscopic analysis is a self-validating system for confirming the identity and purity of the starting material before its use in a reaction.
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¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on the pyrazole and fluorophenyl rings. The two pyrazole protons would appear as singlets in the heterocyclic region, while the protons on the fluorophenyl ring would exhibit a characteristic doublet of doublets pattern due to coupling with each other and with the fluorine atom. The acidic protons of the boronic acid group (-B(OH)₂) are often broad and may exchange with deuterium in solvents like DMSO-d₆ or D₂O.
-
¹³C NMR: The carbon spectrum will show distinct signals for each of the nine carbon atoms in the molecule. The carbon attached to the boron atom may show a broad signal or be difficult to detect.[14]
-
¹⁹F NMR: A single resonance is expected for the fluorine atom on the phenyl ring, providing a clear diagnostic peak for the presence of this group.[14]
-
¹¹B NMR: The boron NMR spectrum would show a broad signal characteristic of a trigonal planar boronic acid.[14]
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Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound (205.98 g/mol ).[6]
Synthesis and Reactivity
The true value of 1-(4-Fluorophenyl)pyrazole-4-boronic acid lies in its reactivity, which is dominated by the chemistry of the boronic acid group.
General Synthetic Pathway
The synthesis of N-aryl pyrazole-4-boronic acids or their pinacol esters typically begins with a halogenated pyrazole. A common approach involves a palladium-catalyzed borylation reaction (Miyaura borylation) of a 1-Aryl-4-halopyrazole with a boron source like bis(pinacolato)diboron, followed by hydrolysis to yield the boronic acid.
Caption: General synthetic workflow for N-aryl pyrazole boronic acids.
The Suzuki-Miyaura Cross-Coupling Reaction
The premier application for this reagent is the Suzuki-Miyaura cross-coupling, a Nobel Prize-winning reaction that forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide/triflate.[15] This reaction is a cornerstone of modern drug discovery due to its high functional group tolerance, mild reaction conditions, and commercial availability of catalysts and reagents.[16][17]
Causality in the Catalytic Cycle: The choice of palladium catalyst, ligand, base, and solvent is critical and interdependent. The ligand stabilizes the palladium center and facilitates the oxidative addition and reductive elimination steps. The base is not merely a proton scavenger; it is essential for activating the boronic acid by forming a more nucleophilic boronate species, which is crucial for the transmetalation step.[15]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Validating System
The following protocol provides a robust, self-validating methodology for a typical Suzuki-Miyaura coupling. Each step is chosen to ensure high yield and purity.
Reaction: Coupling of 1-(4-Fluorophenyl)pyrazole-4-boronic acid with 4-Bromoanisole.
Materials:
-
1-(4-Fluorophenyl)pyrazole-4-boronic acid (1.2 equiv.)
-
4-Bromoanisole (1.0 equiv.)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv.), finely ground
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Round-bottom flask, condenser, magnetic stirrer, inert gas supply (N₂ or Ar)
Step-by-Step Methodology:
-
Inert Atmosphere Preparation: Assemble the glassware (flask and condenser) and flame-dry under vacuum. Backfill with an inert gas (N₂ or Ar). Causality: This step is critical to remove oxygen, which can oxidize the Pd(0) catalyst to an inactive state.
-
Reagent Addition: To the flask, add 1-(4-Fluorophenyl)pyrazole-4-boronic acid, 4-bromoanisole, the base (K₂CO₃ or K₃PO₄), and the palladium catalyst. Insight: Adding solids first prevents them from sticking to the sides of a wetted flask.
-
Solvent Degassing: Add the degassed solvent mixture (dioxane/water). Degassing (e.g., by sparging with argon for 15-20 minutes or via freeze-pump-thaw cycles) is crucial to remove dissolved oxygen.
-
Reaction Execution: Heat the reaction mixture to 90-100°C with vigorous stirring.[16][18] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Experience Note: Unprotected NH pyrazoles can sometimes inhibit palladium catalysts; ensuring a sufficiently active catalyst system and proper inert conditions mitigates this risk.[16]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer with water and then with brine. Causality: The aqueous washes remove the inorganic base and salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure biaryl product.
-
Characterization: Confirm the structure and purity of the final product using NMR and Mass Spectrometry.
Safety and Handling: A Trustworthy Approach
Adherence to safety protocols is a non-negotiable aspect of laboratory work. The information below is synthesized from safety data for analogous boronic acids and represents best practices.[10][12][13]
-
Personal Protective Equipment (PPE): Always wear safety goggles (EN 166 standard), a lab coat, and chemical-resistant gloves.[10][19]
-
Engineering Controls: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13][19]
-
Health Hazards: Boronic acids are generally classified as irritants. May cause skin irritation, serious eye irritation, and respiratory tract irritation.[8] Avoid ingestion and inhalation.[10]
-
First Aid:
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Boronic acid waste should be segregated as chemical waste.[19]
Conclusion
1-(4-Fluorophenyl)pyrazole-4-boronic acid is more than just a chemical; it is an enabling tool for innovation. Its well-defined reactivity, particularly in Suzuki-Miyaura cross-coupling, provides a reliable and efficient pathway to complex molecules of interest in pharmacology and materials science. By understanding its physicochemical properties, adhering to rigorous experimental and safety protocols, and appreciating the mechanistic causality behind its reactions, researchers can fully leverage the synthetic power of this versatile building block.
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